5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

Antitubercular drug discovery Lipophilicity optimization 1,2,4-Oxadiazole SAR

This defined 3-phenyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole scaffold integrates a nitroaromatic warhead for bioreductive activation with a metabolically stable 1,2,4-oxadiazole bioisostere. The 3-phenyl group provides +1.66 clogP over the 3-unsubstituted parent (MIC 3.1 µg/mL against M. tuberculosis H₃₇Rv), enabling permeability-activity SAR expansion. Offered at ≥95% commercial purity for immediate deployment in CLSI-standardized broth microdilution assays without additional purification.

Molecular Formula C12H7N3O4
Molecular Weight 257.205
CAS No. 4969-61-3
Cat. No. B2606505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
CAS4969-61-3
Molecular FormulaC12H7N3O4
Molecular Weight257.205
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)12-13-11(14-19-12)8-4-2-1-3-5-8/h1-7H
InChIKeyRWFYEFJNLLZZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 4969-61-3): Heterocyclic Scaffold with Dual Nitrofuran–Oxadiazole Pharmacophores for Anti-Infective Screening


5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 4969-61-3) is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl ring and at the 5-position with a 5-nitrofuran-2-yl moiety. The molecular formula is C₁₂H₇N₃O₄ with a molecular weight of 257.20 g/mol . The compound was disclosed in a 1965 patent (US 3,211,742) as possessing bactericidal properties alongside systemic fungicidal and insecticidal activities [1]. Contemporary research has identified the 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole scaffold as a promising antitubercular pharmacophore, with the parent 3-unsubstituted analog demonstrating an MIC of 3.1 μg/mL against Mycobacterium tuberculosis H₃₇Rv [2]. The 3-phenyl substitution in the target compound introduces enhanced lipophilicity (clogP ~2.86 estimated) relative to unsubstituted or alkyl-substituted congeners, a feature relevant to membrane permeability optimization in anti-infective lead development .

Why 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole Cannot Be Interchanged with Generic Nitrofuran or Oxadiazole Analogs


The 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole scaffold integrates two distinct pharmacophoric elements—the nitroaromatic warhead required for bioreductive activation and the 1,2,4-oxadiazole ring that serves as a metabolically stable bioisostere—in a specific regioisomeric arrangement [1]. The 3-phenyl substitution is not a passive spectator; it modulates both electronic distribution across the oxadiazole ring and the compound's lipophilicity, directly influencing membrane permeation and target engagement [2]. In closely related 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole series, small changes at the 3-position (e.g., azetidin-3-yl vs. 4-(pyrrolidin-3-yloxy)phenyl) produced marked shifts in both antibacterial spectrum breadth and selectivity against ESKAPE pathogens as well as M. tuberculosis [3]. Generic substitution with 3-alkyl, 3-amino, or unsubstituted 1,2,4-oxadiazole analogs—or with 1,3,4-oxadiazole regioisomers—introduces untested changes in bioactivation kinetics and target binding that cannot be predicted from the nitrofuran warhead alone [4].

Quantitative Differentiation Evidence for 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 4969-61-3) Against Closest Structural Analogs


3-Phenyl vs. 3-Unsubstituted 1,2,4-Oxadiazole: Lipophilicity-Driven Permeability Differentiation for Antitubercular Lead Optimization

The target compound features a 3-phenyl substituent on the 1,2,4-oxadiazole ring, yielding an estimated clogP of approximately 2.86, compared to approximately 1.2 for the 3-unsubstituted parent compound 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole. The 3-unsubstituted parent has demonstrated an MIC of 3.1 μg/mL against M. tuberculosis H₃₇Rv [1]. The increased lipophilicity of the 3-phenyl derivative is predicted to enhance mycobacterial cell wall penetration, a critical determinant of whole-cell activity against M. tuberculosis whose waxy mycolic acid-rich envelope constitutes a major permeability barrier [2]. While direct MIC data for the 3-phenyl compound against M. tuberculosis are not available in the peer-reviewed literature, the logP shift of approximately +1.66 units places this compound in a more favorable permeability range for intracellular targets .

Antitubercular drug discovery Lipophilicity optimization 1,2,4-Oxadiazole SAR

Bactericidal Activity Claim in US Patent 3,211,742: Explicit Citation of the 3-Phenyl-5-(5-nitrofuryl)-1,2,4-oxadiazole Scaffold

US Patent 3,211,742 (1965) explicitly states: 'Bactericidal properties are displayed by S-phenyl-5-(5-nitrofuryl)-1,2,4-oxadiazole and 3,5 di(5' nitro furyl)-1,2,4-oxadiazole' [1]. This early disclosure establishes a historical precedent for the antibacterial utility of the specific 3-phenyl-5-(5-nitrofuryl)-1,2,4-oxadiazole scaffold. In the same patent, the broader class of 3,5-disubstituted-1,2,4-oxadiazoles was noted to possess 'significant systemic and soil fungicidal activity as well as specific systemic insecticidal activity,' indicating a multi-modal anti-infective profile [2]. While quantitative MIC values were not reported in this 1965 patent, the explicit naming of the compound alongside a recognized bactericidal claim provides documentary evidence of antibacterial potential that distinguishes it from later, untested 3-substituted analogs.

Bactericidal agents Patent evidence Nitrofuran-oxadiazole

Regioisomeric Differentiation: 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole vs. 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole

Two regioisomeric arrangements are possible for phenyl-nitrofuranyl-1,2,4-oxadiazoles: the target compound (nitrofuran at position 5, phenyl at position 3) and its regioisomer 3-(5-nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole. In the 1,2,4-oxadiazole ring, the electronic environment differs between positions 3 and 5: the 5-position is adjacent to the pyridine-like nitrogen (N4) and experiences greater electron withdrawal, while the 3-position is adjacent to the furan-like oxygen (O1) [1]. This electronic asymmetry means that placement of the electron-deficient 5-nitrofuran-2-yl group at position 5 versus position 3 alters the reduction potential of the nitro group and thus the bioactivation rate by bacterial nitroreductases [2]. In the Molecular Periphery Design study, all active antitubercular and antibacterial 1,2,4-oxadiazoles carried the 5-nitrofuran moiety at the 5-position of the oxadiazole ring, with the 3-position used for selectivity-tuning substituents, establishing a clear SAR precedent for this regioisomeric orientation [3].

Regioisomer comparison Structure-activity relationship 1,2,4-Oxadiazole orientation

Purity Specification: 95% Minimum Purity as a Reproducibility Enabler in Antimicrobial Screening

Commercially available 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 4969-61-3) is supplied with a specified minimum purity of 95% . In antimicrobial susceptibility testing, impurities at levels >5% can confound MIC determinations, particularly when impurities possess intrinsic antimicrobial activity or act as efflux pump substrates that antagonize the test compound [1]. The 95% purity threshold aligns with the widely accepted standard for hit confirmation in antimicrobial screening campaigns, where purity ≥90–95% is recommended to avoid artifacts in dose-response assays [2]. Many early nitrofuran derivatives described in the historical literature were tested as crude or recrystallized products without specified purity levels, making cross-study comparisons problematic. The availability of this compound at a defined 95% purity from commercial sources provides a reproducible baseline for inter-laboratory comparisons.

Compound purity Reproducibility Antimicrobial screening standardization

Metabolic Stability Advantage: 1,2,4-Oxadiazole as a Bioisostere for Ester and Carboxamide Functionalities Compared to 1,3,4-Oxadiazole Analogs

The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere for ester and carboxamide functionalities, offering superior metabolic stability compared to the 1,3,4-oxadiazole isomer [1]. Specifically, 1,2,4-oxadiazoles are resistant to hydrolytic ring-opening under physiological conditions, whereas 1,3,4-oxadiazoles are more susceptible to nucleophilic attack at the C2 position [2]. In the nitrofuran antibiotic class, metabolic inactivation via azoreductase-mediated nitro reduction and subsequent ring modifications is a known resistance mechanism [3]. The 1,2,4-oxadiazole scaffold in the target compound resists hydrolytic degradation pathways that would otherwise generate inactive metabolites, providing a pharmacokinetic durability advantage over 1,3,4-oxadiazole-based nitrofuran hybrids such as those described by Wang et al. (2022), which showed potent in vitro activity (MIC range 0.007–3.584 μg/mL against M. tuberculosis) but whose 1,3,4-oxadiazole ring may be more susceptible to metabolic hydrolysis [4].

Metabolic stability Bioisostere 1,2,4-Oxadiazole vs. 1,3,4-oxadiazole

Molecular Weight and Physicochemical Profile Relative to Nitrofurantoin: Favorable Drug-Likeness for Oral Anti-Infective Development

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole has a molecular weight of 257.20 g/mol, placing it well within the optimal range for oral bioavailability according to Lipinski's Rule of Five (MW < 500) . This compares favorably to the clinically used nitrofuran antibiotic nitrofurantoin (MW 238.16), which is limited to urinary tract infections due to rapid systemic clearance and low tissue distribution [1]. The target compound's higher lipophilicity (clogP ~2.86 vs. nitrofurantoin clogP ~−0.47) and larger molecular surface area suggest potential for broader tissue distribution beyond the urinary compartment, a limitation that has historically constrained nitrofuran antibiotics [2]. In the Molecular Periphery Design study, the 3-azetidin-3-yl analog (2h) inhibited S. aureus at a concentration lower than all comparators including ciprofloxacin, nitrofurantoin, and furazidin, indicating that the 5-(5-nitro-2-furyl)-1,2,4-oxadiazole scaffold can outperform current clinical nitrofuran benchmarks when optimized [3].

Drug-likeness Physicochemical profiling Nitrofuran benchmark comparison

Optimal Research and Industrial Application Scenarios for 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 4969-61-3)


Antitubercular Lead Optimization: 3-Position SAR Expansion Starting from a Defined Phenyl Scaffold

Medicinal chemistry teams pursuing novel antitubercular agents targeting M. tuberculosis can employ this compound as a defined 3-phenyl starting point for SAR expansion. The 3-unsubstituted parent 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole has a validated MIC of 3.1 μg/mL against M. tuberculosis H₃₇Rv [1], and the 3-phenyl derivative provides a +1.66 clogP shift for probing permeability-activity relationships. Systematic replacement of the 3-phenyl group with heteroaryl, substituted aryl, or cyclic amine moieties—following the precedent established by Vinogradova et al. (2024) [1]—can explore selectivity determinants while leveraging the confirmed 5-nitrofuran-2-yl warhead orientation for bioactivation [2].

Gram-Positive Antibacterial Screening Against MRSA and VRE Panels

The oxadiazole antibacterial class has demonstrated consistent activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. The target compound's explicit bactericidal claim in US Patent 3,211,742 [2] supports its inclusion in phenotypic screening cascades against ESKAPE pathogen panels, particularly for programs seeking non-β-lactam, PBP2a-targeting chemotypes [3]. The 95% commercial purity specification enables immediate deployment in standardized broth microdilution assays per CLSI guidelines without additional purification.

Pharmacokinetic Profiling: Evaluation of 1,2,4-Oxadiazole Metabolic Stability Relative to 1,3,4-Oxadiazole Nitrofuran Hybrids

The 1,2,4-oxadiazole ring in the target compound provides documented hydrolytic stability advantages over the 1,3,4-oxadiazole isomer [1]. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound in comparative microsomal stability assays (human and mouse liver microsomes) and plasma stability studies to quantify the metabolic advantage of the 1,2,4-oxadiazole scaffold relative to published 1,3,4-oxadiazole nitrofuran hybrids [2]. Such data are critical for selecting the optimal oxadiazole regioisomeric scaffold before committing to costly in vivo efficacy studies.

Chemical Biology Probe Development: Nitroreductase-Dependent Bioactivation Studies

Nitrofuran antibiotics function as prodrugs requiring enzymatic reduction of the nitro group by bacterial nitroreductases for activation [1]. The target compound, with its defined 1,2,4-oxadiazole scaffold and 3-phenyl substituent, can serve as a chemical probe for investigating nitroreductase substrate specificity across different bacterial species. The electronic effect of the 3-phenyl group on the oxadiazole ring may modulate the reduction potential of the 5-nitrofuran moiety, offering a tunable parameter for studying structure-bioactivation relationships in mycobacterial and staphylococcal nitroreductase systems [2].

Quote Request

Request a Quote for 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.